6-hexyl-7-hydroxy-2-imino-N-phenyl-2H-chromene-3-carboxamide
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Overview
Description
6-hexyl-7-hydroxy-2-imino-N-phenyl-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a hexyl chain, a hydroxy group, an imino group, and a phenyl group attached to the chromene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hexyl-7-hydroxy-2-imino-N-phenyl-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions to facilitate the desired transformations. The process might also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6-hexyl-7-hydroxy-2-imino-N-phenyl-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imino group can be reduced to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitro compounds under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
6-hexyl-7-hydroxy-2-imino-N-phenyl-2H-chromene-3-carboxamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-hexyl-7-hydroxy-2-imino-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 6-hexyl-7-hydroxy-2-imino-N-(4-methylphenyl)-2H-chromene-3-carboxamide
- 6-hexyl-7-hydroxy-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide
Uniqueness
6-hexyl-7-hydroxy-2-imino-N-phenyl-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C22H24N2O3 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
6-hexyl-7-hydroxy-2-imino-N-phenylchromene-3-carboxamide |
InChI |
InChI=1S/C22H24N2O3/c1-2-3-4-6-9-15-12-16-13-18(21(23)27-20(16)14-19(15)25)22(26)24-17-10-7-5-8-11-17/h5,7-8,10-14,23,25H,2-4,6,9H2,1H3,(H,24,26) |
InChI Key |
RSZWSKKQSBCVGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=N)O2)C(=O)NC3=CC=CC=C3)O |
Origin of Product |
United States |
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